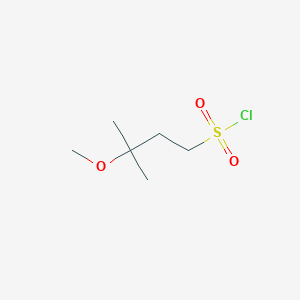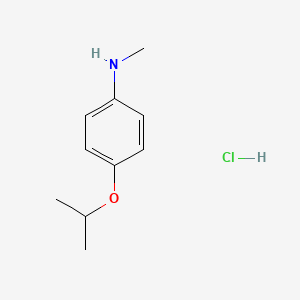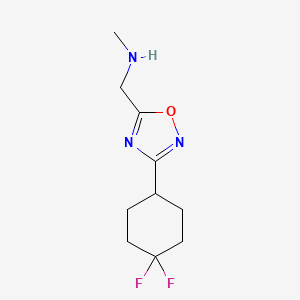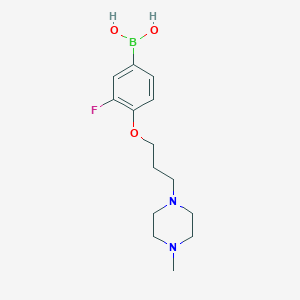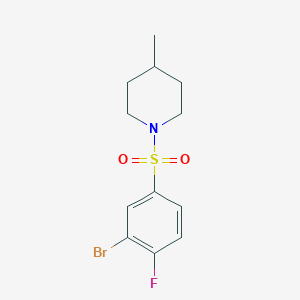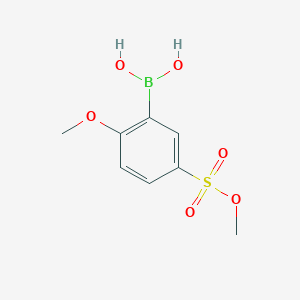
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid
Übersicht
Beschreibung
“(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid” is a boronic acid derivative . It is also known as MOM sulfonate boronic acid. It has gained attention in scientific research due to its unique chemical properties.
Synthesis Analysis
The synthesis of boronic acids often involves the use of boronic esters. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of “(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid” is C8H11BO6S . The molecular weight is 246.05 g/mol . The InChI code is 1S/C8H12BNO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10-12H,1-2H3 .Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. For instance, they are used in Suzuki reactions, which are organic reactions classified as coupling reactions where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .Wissenschaftliche Forschungsanwendungen
Drug Design and Delivery
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid: is considered for the design of new drugs and drug delivery systems. Its role as a boron-carrier is particularly significant in neutron capture therapy . This therapy is a form of cancer treatment that targets and destroys cancer cells without harming the surrounding healthy tissue.
Hydrolysis Studies
The compound’s susceptibility to hydrolysis at physiological pH is of interest. Understanding its stability in aqueous solutions can inform its handling and storage in pharmaceutical applications .
Suzuki–Miyaura Coupling
This boronic acid is used in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It’s valued for its mild reaction conditions and functional group tolerance, making it a staple in synthetic organic chemistry .
Investigation of Boron Function in Plants
Research into boron’s role in plant biology can utilize this compound. It helps in studying boron’s essential functions in plant structure and growth regulation .
Palladium-Catalyzed Reactions
The compound serves as a reagent in various palladium-catalyzed reactions, including Mizoroki-Heck and Suzuki-Miyaura coupling reactions. These reactions are crucial for constructing complex organic molecules .
Synthesis of Biologically Active Molecules
It is involved in synthesizing molecules with biological activity, such as oxazolidinones for atherosclerosis treatment and quinazolinyl-phenol inhibitors of CHK1 for antitumor applications .
Wirkmechanismus
Mode of Action
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is a type of boronic acid, which are commonly used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This forms a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid may participate, is a key biochemical pathway in synthetic chemistry . This reaction is used to create carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic compounds .
Action Environment
The efficacy and stability of (2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. These factors include temperature, pH, and the presence of other chemicals . For example, the Suzuki–Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Eigenschaften
IUPAC Name |
(2-methoxy-5-methoxysulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO6S/c1-14-8-4-3-6(16(12,13)15-2)5-7(8)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFAZGMUKULOQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-(methoxysulfonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
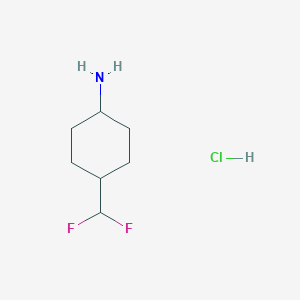
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
